2-Amino-7-chloroquinazoline
Overview
Description
2-Amino-7-chloroquinazoline is an organic compound with the molecular formula C8H6ClN3. It belongs to the quinazoline family, which is characterized by a bicyclic structure consisting of a benzene ring fused with a pyrimidine ring.
Mechanism of Action
Target of Action
2-Amino-7-chloroquinazoline, a derivative of quinazoline, has been found to have potential therapeutic applications in cancer treatment . The primary targets of this compound are cancer cells, particularly those associated with urinary bladder cancer .
Mode of Action
The mode of action of this compound involves its interaction with cancer cells. It has been found to exhibit antiproliferative action against various cell lines, including Caco-2, C3A, MCF-7, and HeLa cells . This suggests that the compound may inhibit the growth and proliferation of these cells, thereby exerting its anticancer effects.
Biochemical Pathways
These pathways are likely related to cell growth and proliferation, given the compound’s antiproliferative effects .
Pharmacokinetics
Information on the pharmacokinetics of this compound, including its Absorption, Distribution, Metabolism, and Excretion (ADME) properties, is currently limited . .
Result of Action
The primary result of the action of this compound is the inhibition of cancer cell growth and proliferation . This is achieved through its antiproliferative effects on various cancer cell lines .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. While specific information on this topic is currently limited, it is known that factors such as pH, temperature, and the presence of other compounds can affect the activity of similar anticancer agents .
Biochemical Analysis
Biochemical Properties
It is known that quinazolines, the class of compounds to which 2-Amino-7-chloroquinazoline belongs, have a wide range of biological and pharmacological properties
Cellular Effects
Quinazoline derivatives have been shown to have antiproliferative activities against human cancer cell lines
Molecular Mechanism
Quinazolines are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-7-chloroquinazoline typically involves the reaction of 2-aminobenzonitrile with chloroformamide under basic conditions. The reaction proceeds through a cyclization process, forming the quinazoline ring system. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate, and the reaction is carried out at elevated temperatures to facilitate the cyclization .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar synthetic routes. The process involves the use of large reactors and controlled reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: 2-Amino-7-chloroquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with different nucleophiles, such as amines or thiols, to form various derivatives.
Oxidation and Reduction Reactions: The amino group at the 2-position can undergo oxidation to form nitroso or nitro derivatives, while reduction can lead to the formation of amine derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include amines, thiols, and alkoxides. The reactions are typically carried out in polar solvents such as dimethylformamide or dimethyl sulfoxide, often in the presence of a base.
Oxidation Reactions: Reagents such as hydrogen peroxide or potassium permanganate are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.
Major Products Formed:
- Substituted quinazolines with various functional groups at the 7-position.
- Oxidized or reduced derivatives of the amino group at the 2-position .
Scientific Research Applications
2-Amino-7-chloroquinazoline has a wide range of applications in scientific research:
Medicinal Chemistry: It serves as a scaffold for the development of various therapeutic agents, including anticancer, antiviral, and anti-inflammatory drugs.
Biological Research: The compound is used in the study of enzyme inhibitors and receptor antagonists, particularly in the context of adenosine receptors.
Industrial Applications: It is employed in the synthesis of dyes, agrochemicals, and other industrially relevant compounds.
Comparison with Similar Compounds
2-Aminoquinazoline: Lacks the chlorine substituent at the 7-position, resulting in different chemical reactivity and biological activity.
7-Chloroquinazoline: Lacks the amino group at the 2-position, affecting its ability to form hydrogen bonds and interact with biological targets.
2-Amino-6-chloroquinazoline: Similar structure but with the chlorine atom at the 6-position, leading to different steric and electronic effects.
Uniqueness: 2-Amino-7-chloroquinazoline is unique due to the presence of both the amino group at the 2-position and the chlorine atom at the 7-position. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
IUPAC Name |
7-chloroquinazolin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3/c9-6-2-1-5-4-11-8(10)12-7(5)3-6/h1-4H,(H2,10,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YDOGZWNBUUUMPJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=CN=C(N=C2C=C1Cl)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00443352 | |
Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
179.60 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
190274-08-9 | |
Record name | 7-Chloro-2-quinazolinamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=190274-08-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-AMINO-7-CHLOROQUINAZOLINE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00443352 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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